2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol (CAS: 1019535-57-9) is a phenolic Schiff base derivative with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . Structurally, it features a phenol core substituted with an ethoxy group (–OCH₂CH₃) at the 6-position and a [(2-chlorophenyl)amino]methyl moiety (–CH₂NH–C₆H₄Cl) at the 2-position. This compound is typically synthesized via condensation reactions between 3-ethoxy salicylaldehyde derivatives and 2-chloroaniline under mild conditions .
Properties
IUPAC Name |
2-[(2-chloroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYMOGPGGLRZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2-chlorobenzylamine with 6-ethoxy-2-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade solvents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various reactions such as:
- Oxidation : The compound can be oxidized to form quinone derivatives.
- Reduction : It can undergo reduction to yield amino derivatives.
- Substitution Reactions : The chloro group allows nucleophilic substitution, leading to diverse substituted phenol derivatives.
These reactions are critical in synthesizing new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is employed to study enzyme interactions and protein modifications. Its ability to inhibit or activate specific molecular targets makes it valuable for investigating:
- Enzyme Kinetics : Understanding how the compound affects enzyme activity can provide insights into metabolic pathways.
- Drug Development : Its potential therapeutic properties, including anti-inflammatory and antimicrobial activities, are under investigation.
Case studies have shown that derivatives of this compound exhibit significant biological activity, suggesting pathways for developing new drugs.
Medicine
The medicinal applications of this compound are particularly promising. Research indicates that this compound may possess:
- Anti-inflammatory Properties : Studies demonstrate its effectiveness in reducing inflammation markers in vitro.
- Antimicrobial Activity : Preliminary data suggest that it can inhibit the growth of certain bacterial strains.
These findings position the compound as a candidate for further development into therapeutic agents.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for:
- Material Science Innovations : The compound's properties can be harnessed to create novel polymers or coatings with enhanced performance characteristics.
- Chemical Process Optimization : Its role as a reagent can streamline synthetic pathways in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3)
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L)
- Molecular Formula: C₁₆H₁₇NO₂
- Key Differences :
- Replaces the 2-chlorophenyl group with a p-tolyl (–C₆H₄CH₃) group, eliminating electronegative chlorine. This reduces electron-withdrawing effects, altering electronic distribution and binding affinity in biological systems.
- Synthesized in 74% yield via 3-ethoxy salicylaldehyde and p-toluidine condensation .
- Applications : Explored as a corrosion inhibitor due to its stable imine linkage .
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (CAS: N/A)
- Molecular Formula: C₁₄H₁₃Cl₂NO
- Key Differences: Contains a dichlorophenyl group (Cl at 2,6-positions) and an ethanol (–CH₂CH₂OH) side chain. Crystal structure analysis reveals a planar 2,6-dichloroanilino unit (r.m.s. deviation = 0.0298 Å), which may enhance stacking interactions in solid-state applications .
- Applications : Investigated for derivatization in drug synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol | 291.77 | 2.8 | Not reported | Ethoxy, Chlorophenyl, Imine |
| 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol | 277.75 | 2.1 | 160–162 | Methoxy, Methylchlorophenyl |
| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | 282.15 | 3.2 | 110–112 | Dichlorophenyl, Ethanol |
| 2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L) | 255.31 | 2.5 | 145–147 | Ethoxy, p-Tolyl |
Notes:
Biological Activity
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and an ethoxyphenol moiety, which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 257.75 g/mol. The presence of the chlorine atom is particularly notable for influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can alter enzymatic activity and protein function, leading to various biological effects. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and metabolic enzymes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that it possesses significant free radical scavenging ability, which contributes to its potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with the compound reduced neuronal cell death and improved cognitive function in animal models. The mechanism was linked to the modulation of oxidative stress markers and inflammation pathways .
Case Study 2: Anticancer Activity
In another study, the anticancer potential of the compound was assessed against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol?
- Synthesis : Utilize Schiff base condensation between 2-chloroaniline and 6-ethoxysalicylaldehyde under reflux conditions in ethanol. Purify via recrystallization using ethanol/water mixtures to ensure high yield and purity .
- Characterization :
- Spectroscopy : Confirm structure via -NMR (aromatic protons: δ 6.8–7.4 ppm; ethoxy group: δ 1.4–1.6 ppm), IR (C=N stretch: ~1600 cm), and mass spectrometry (molecular ion peak at ~291.7 g/mol) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) to validate intramolecular stabilization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Waste Management : Segregate organic waste containing chlorinated byproducts and dispose via certified hazardous waste contractors to mitigate environmental contamination .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Cross-validation : Compare experimental -NMR chemical shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-31G** basis set). Discrepancies may arise from solvent effects or crystal packing forces, requiring adjustments in computational models .
Advanced Research Questions
Q. How can molecular docking studies enhance understanding of this compound’s bioactivity?
- Target selection : Dock the compound against enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. Parameterize force fields to account for the ethoxy group’s steric effects and the chlorophenyl moiety’s hydrophobic interactions .
- Validation : Compare binding affinities with experimental IC values from enzyme inhibition assays to refine docking accuracy .
Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?
- Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous media to simulate photolysis. Monitor degradation products via HPLC-MS and quantify half-life .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC values. Correlate results with logP (predicted ~3.2) to evaluate bioaccumulation potential .
Q. How do substituents (e.g., chloro vs. methoxy groups) influence reactivity in derivative synthesis?
- Electrophilic substitution : Replace the ethoxy group with methoxy via nucleophilic aromatic substitution (NaH/DMF). Monitor regioselectivity using -NMR to assess electronic effects of the chloro substituent .
- Catalytic optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the methyl position .
Q. What crystallographic techniques elucidate non-covalent interactions critical to its stability?
- X-ray diffraction : Refine unit cell parameters (e.g., monoclinic space group P2/c) to map intermolecular hydrogen bonds (O–H···N) and π-π stacking between chlorophenyl rings .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···Cl contacts: ~12% of surface area) to prioritize stabilizing forces in polymorph screening .
Q. How can researchers address discrepancies in reported solubility data across solvents?
- Solubility profiling : Conduct equilibrium solubility assays in DMSO, ethanol, and water (shake-flask method, 25°C). Compare with Hansen solubility parameters (δ, δ, δ) to identify polarity mismatches .
- Co-solvency strategies : Optimize ethanol/water ratios (e.g., 70:30 v/v) to enhance solubility for in vitro assays without precipitating the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
